molecular formula C20H15Cl2N3O4 B2843057 N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251575-12-8

N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Cat. No.: B2843057
CAS No.: 1251575-12-8
M. Wt: 432.26
InChI Key: KAIMLLCZHIYLBS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a fused furo[3,4-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorophenyl groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chlorophenyl groups.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, resulting in changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
  • N-(2-chlorophenyl)-2-(4-(2-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Uniqueness

N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both chlorinated phenyl groups and a fused furo[3,4-d]pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O4/c21-12-5-3-4-11(8-12)18-17-15(10-29-19(17)27)25(20(28)24-18)9-16(26)23-14-7-2-1-6-13(14)22/h1-8,18H,9-10H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMLLCZHIYLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2CC(=O)NC3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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